molecular formula C26H23N3 B11508730 4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11508730
M. Wt: 377.5 g/mol
InChI Key: WFTBTRWAKYARQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a carbazole moiety fused with a pyrrolo[1,2-a][1,4]benzodiazepine core, which imparts distinct electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole derivative, followed by its coupling with a suitable benzodiazepine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its fused ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C26H23N3

Molecular Weight

377.5 g/mol

IUPAC Name

4-(9-ethylcarbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C26H23N3/c1-2-28-22-13-6-4-10-19(22)25-20(11-7-14-23(25)28)26-24-15-8-16-29(24)21-12-5-3-9-18(21)17-27-26/h3-16,26-27H,2,17H2,1H3

InChI Key

WFTBTRWAKYARQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C=CC=C31)C4C5=CC=CN5C6=CC=CC=C6CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.